Fmoc-Lys(Fmoc)-OH

Peptide Synthesis Stereochemistry Chiral Purity

Synthesize branched peptides and dendrimers with this Nα,Nε-bis-Fmoc-protected L-lysine. Its dual base-labile groups enable sequential deprotection for building MAPs, therapeutic peptide scaffolds, and immunogens. Procure with confidence knowing this L-enantiomer (CAS 78081-87-5) delivers the precise stereochemistry required for biological activity and SAR studies.

Molecular Formula C36H34N2O6
Molecular Weight 590.7 g/mol
CAS No. 78081-87-5
Cat. No. B557176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Fmoc)-OH
CAS78081-87-5
SynonymsFmoc-Lys(Fmoc)-OH; 78081-87-5; N,N'-Bis-Fmoc-L-lysine; N|A,N|A-Di-Fmoc-L-lysine; Nalpha,Nepsilon-di-Fmoc-L-lysine; PubChem18973; 47317_ALDRICH; SCHEMBL178733; 47317_FLUKA; N-a,N-Epsilon-di-Fmoc-L-lysine; BMJRTKDVFXYEFS-XIFFEERXSA-N; MolPort-000-001-419; ACT10915; ZINC4202284; CF-822; AKOS015907339; AKOS015922842; N(alpha),N(epsilon)-di-fmoc-L-lysine; AK-50123; AN-36766; KB-58931; AB0007468; AB1006889; DB-030088; B4931
Molecular FormulaC36H34N2O6
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1
InChIKeyBMJRTKDVFXYEFS-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Lys(Fmoc)-OH (CAS 78081-87-5): Orthogonally Protected L-Lysine Building Block for Solid-Phase Peptide Synthesis


(2S)-2,6-bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, commonly designated Fmoc-L-Lys(Fmoc)-OH (CAS 78081-87-5), is an Nα,Nε-bis-Fmoc-protected L-lysine derivative. With a molecular formula of C36H34N2O6 and a molecular weight of 590.68 g/mol, it belongs to the class of orthogonally protected amino acids employed in Fmoc-based solid-phase peptide synthesis (SPPS) . The dual base-labile Fmoc groups at both the α- and ε-amino positions permit sequential, selective deprotection, enabling the construction of branched peptide architectures, multiple antigen peptides (MAPs), and peptide dendrimers [1].

Why Fmoc-L-Lys(Fmoc)-OH (CAS 78081-87-5) Cannot Be Replaced by Its D-Enantiomer or Mono-Protected Lysine Analogs


Fmoc-L-Lys(Fmoc)-OH is not functionally interchangeable with its D-enantiomer (CAS 75932-02-4) or alternative lysine derivatives such as Fmoc-L-Lys(Boc)-OH (CAS 71989-26-9). Substitution with the D-enantiomer would invert the stereochemistry of the incorporated lysine residue, fundamentally altering the three-dimensional conformation and biological activity of the target peptide—a critical consideration for therapeutic peptides and structure-activity relationship studies . Furthermore, mono-protected analogs like Fmoc-L-Lys(Boc)-OH provide only a single Fmoc group, precluding the orthogonal deprotection strategy required for synthesizing branched or multivalent peptide architectures. The quantitative evidence presented below establishes the measurable, procurement-relevant advantages of Fmoc-L-Lys(Fmoc)-OH over its closest comparators.

Quantitative Comparative Evidence for Fmoc-L-Lys(Fmoc)-OH (CAS 78081-87-5) Versus D-Enantiomer and Technical Grade Analogs


Enantiomeric Purity ≥99.0% vs. D-Enantiomer Impurity ≤0.5%: Ensuring Stereochemical Integrity

Fmoc-L-Lys(Fmoc)-OH (Novabiochem® grade) exhibits enantiomeric purity of ≥99.0% (a/a), confirming the near-absence of the undesired D-enantiomer . In contrast, the D-enantiomer product (Fmoc-D-Lys(Fmoc)-OH) from a comparable supplier is specified to contain ≤0.5% of the L-enantiomer as an impurity . This high stereochemical fidelity ensures that peptides synthesized with the L-form will possess the correct, biologically relevant L-configuration at the lysine residue.

Peptide Synthesis Stereochemistry Chiral Purity

HPLC Purity ≥97.5% vs. Technical Grade 90%: Minimizing Impurity-Driven Coupling Inefficiencies

The Novabiochem® grade of Fmoc-L-Lys(Fmoc)-OH is specified with an HPLC assay of ≥97.5% (area%) . A widely available technical grade of the same L-enantiomer offers only 90% minimum purity by HPLC . This 7.5% absolute purity difference translates to a significantly lower burden of undefined organic impurities in the Novabiochem® product, reducing the risk of incomplete coupling reactions, side-product formation, and the need for extensive post-synthetic purification.

Solid-Phase Peptide Synthesis Coupling Efficiency Purity

Dual Fmoc Protection vs. Single Fmoc Analogs: Enabling Orthogonal Branching for MAPs and Dendrimers

Fmoc-L-Lys(Fmoc)-OH carries two identical, base-labile Fmoc protecting groups—one on the Nα-amine and one on the Nε-amine of the lysine side chain . In contrast, mono-protected analogs such as Fmoc-L-Lys(Boc)-OH (CAS 71989-26-9) possess only a single Fmoc group, limiting them to linear peptide elongation . The dual Fmoc configuration permits sequential deprotection of both amino groups under identical mild piperidine conditions, allowing two distinct peptide chains to be grown divergently from a single lysine core. This capability is essential for synthesizing branched peptides, multiple antigen peptides (MAPs), and peptide dendrimers [1].

Branched Peptides Multiple Antigen Peptides Orthogonal Protection

Validated Solubility and Optical Rotation for Routine SPPS Workflow Integration

Fmoc-L-Lys(Fmoc)-OH (Novabiochem®) demonstrates clear solubility at a concentration of 1 mmole per 2 mL DMF—a standard working condition for SPPS coupling reactions . The compound's specific optical rotation is consistently reported across suppliers: -6.0° to -8.0° (c=1, DMF) for high-purity grades , versus -10.0° to -14.0° (c=1, CHCl3) for technical grade material . The D-enantiomer (CAS 75932-02-4) exhibits an optical rotation of +7 ± 2° (c=1, DMF) , providing a simple, quantitative method to confirm stereochemical identity upon receipt.

Solubility Optical Rotation Quality Control

High-Value Research and Industrial Applications Enabled by Fmoc-L-Lys(Fmoc)-OH (CAS 78081-87-5)


Synthesis of Multiple Antigen Peptides (MAPs) and Peptide Vaccines

The dual Fmoc protection of Fmoc-L-Lys(Fmoc)-OH allows the construction of branched lysine cores onto which multiple identical or distinct peptide epitopes can be synthesized. This enables the generation of multivalent peptide vaccines and immunogens with enhanced antigenicity compared to linear peptide constructs [1]. The high enantiomeric purity (≥99.0%) ensures that the resulting MAPs retain the correct stereochemistry for effective immune recognition.

Preparation of Peptide Dendrimers for Drug Delivery and Biomaterials

Sequential deprotection and chain elongation at both the α- and ε-amino groups permit the divergent growth of peptide dendrimers. Such dendrimeric structures are utilized as drug delivery vehicles, antimicrobial agents, and tissue engineering scaffolds [1]. The high HPLC purity (≥97.5%) of Fmoc-L-Lys(Fmoc)-OH minimizes the accumulation of deletion and truncation byproducts during the iterative synthesis of higher-generation dendrimers .

Incorporation of Orthogonally Protected L-Lysine Residues in Therapeutic Peptide Synthesis

Fmoc-L-Lys(Fmoc)-OH is employed in the solid-phase synthesis of therapeutic peptides requiring an L-lysine residue that can be selectively deprotected for subsequent side-chain modification or branching. Its well-defined solubility in DMF and consistent optical rotation provide robust quality control metrics for GMP-like peptide production workflows .

Synthesis of Oxytocin-Receptor Targeting Dendrimers and Related Bioactive Peptides

Research-grade Fmoc-L-Lys(Fmoc)-OH has been specifically employed in the synthesis of [Lys8]-oxytocin-related dendrimers, which demonstrated functional activity on human oxytocin receptors in vitro and inhibited colonic nociceptors in mouse models of chronic abdominal pain . This application underscores the compound's utility in generating structurally complex, biologically active peptide architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Lys(Fmoc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.